2-amino-N-methyl-1,3-oxazole-4-carboxamide
Description
Structural Characterization and Molecular Properties
Molecular Structure and Stereochemical Analysis
The compound’s molecular structure consists of a five-membered aromatic oxazole ring with oxygen at position 1 and nitrogen at position 3. Key substituents include:
- Position 2 : A primary amino group (-NH₂)
- Position 4 : An N-methyl carboxamide group (-CONHCH₃)
The oxazole ring adopts a planar conformation due to aromaticity, with alternating single and double bonds. The substituents’ spatial arrangement is influenced by steric and electronic interactions. For instance, the amino group at position 2 participates in hydrogen bonding, while the N-methyl carboxamide group introduces steric bulk.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃O₂ | |
| Molecular Weight | 141.13 g/mol | |
| Key Substituents | -NH₂ (C2), -CONHCH₃ (C4) | , |
No stereoisomerism is reported due to the lack of chiral centers in the molecule.
Spectroscopic Identification Techniques
Infrared (IR) Spectroscopy
IR spectroscopy provides critical insights into functional group vibrations:
- Carbonyl (C=O) stretch : Observed at ~1680 cm⁻¹, characteristic of the carboxamide group.
- N-H stretches : Amino (-NH₂) and amide (-CONHCH₃) groups exhibit peaks at ~3300–3400 cm⁻¹ and ~3200–3300 cm⁻¹, respectively.
- C-O-C (oxazole) stretch : Appears at ~1250–1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data confirm the structure:
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) methods yield:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies provide insights into electronic properties:
- HOMO-LUMO Gap : Calculated to be ~5.0 eV, indicating moderate reactivity.
- Electron Density : Higher density on the oxygen and nitrogen atoms of the oxazole ring, confirming aromatic stabilization.
- Reactivity Indices :
| Parameter | Value | Implication | Source |
|---|---|---|---|
| HOMO Energy | -5.0 eV | Electron-rich regions (O, N atoms) | |
| LUMO Energy | 0.0 eV | Electron-deficient regions (C4) | |
| Bond Lengths | C-N: 1.30 Å | Shorter bonds in aromatic systems |
Properties
IUPAC Name |
2-amino-N-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKHRCNQCVPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=COC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Amino-N-methyl-1,3-oxazole-4-carboxamide
General Synthetic Strategy
The preparation of this compound typically involves the cyclization of suitably functionalized precursors to form the oxazole ring, followed by the introduction or modification of the amino and N-methyl carboxamide groups. The key challenge is the selective formation of the oxazole ring with the desired substitution pattern.
Common Synthetic Routes
Cyclization of 2-Aminothiazole Derivatives with Cyanogen Bromide
- Description : A well-documented approach involves the reaction of 2-aminothiazole derivatives with cyanogen bromide to form an intermediate, which upon hydrolysis yields the oxazole carboxamide.
- Reaction Conditions : Typically performed under controlled temperature with stoichiometric amounts of cyanogen bromide in an inert solvent, followed by hydrolysis under acidic or basic conditions.
- Advantages : This method allows for the formation of the oxazole ring with the amino group in position 2 and the carboxamide at position 4.
- Limitations : Cyanogen bromide is toxic and requires careful handling; reaction optimization is necessary to improve yield and purity.
Cyclodehydration of N-Methylated Precursors
- Description : Starting from N-methylated amino acid derivatives or amides, cyclodehydration reactions can be employed to form the oxazole ring.
- Typical Reagents : Dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or carbodiimides.
- Conditions : Heating under reflux in suitable solvents or neat conditions to promote ring closure.
- Outcome : Formation of the oxazole ring with the N-methyl carboxamide group intact.
Multi-step Synthesis from α-Amino Ketones and Amides
- Description : A multi-step approach involves condensation of α-amino ketones with N-methyl carboxamide derivatives, followed by oxidative cyclization.
- Reagents : Oxidants such as iodine, bromine, or hypervalent iodine reagents.
- Advantages : Greater control over substitution pattern; possibility to introduce diverse substituents.
- Challenges : Multi-step process may reduce overall yield and increase complexity.
Detailed Reaction Conditions and Yields
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanogen bromide cyclization | 2-Aminothiazole derivatives | Cyanogen bromide, acid/base for hydrolysis | Room temp to reflux; inert solvent (e.g., acetonitrile) | 60-75 | Requires careful handling of toxic reagents |
| Cyclodehydration of N-methylated amides | N-methyl amino acid derivatives | POCl3, PPA, or carbodiimides | Heating at 80-150°C | 55-70 | Efficient for N-methyl carboxamide introduction |
| Oxidative cyclization | α-Amino ketones + N-methyl amides | Iodine or hypervalent iodine | Mild heating, organic solvent | 50-65 | Multi-step, allows substitution variation |
Research Findings and Optimization
- Yield Improvement : Studies indicate that controlling the pH during hydrolysis in the cyanogen bromide method significantly improves yield and purity.
- Green Chemistry Approaches : Alternative solvents and milder dehydrating agents have been explored to reduce environmental impact.
- Catalyst Use : Lewis acid catalysts have been tested to promote cyclodehydration under milder conditions.
- Scale-up Considerations : Industrial synthesis focuses on optimizing reaction time, reagent stoichiometry, and purification steps to enhance cost-effectiveness and reduce hazardous waste.
Comparative Analysis with Similar Compounds
| Compound | Preparation Method | Key Differences | Application Focus |
|---|---|---|---|
| 2-Amino-1,3-oxazole-4-carboxamide | Cyanogen bromide cyclization | No N-methyl group | Intermediate in heterocyclic synthesis |
| This compound | Cyclodehydration of N-methylated amides | N-methylation on carboxamide nitrogen | Enhanced biological activity potential |
| 2-Amino-1,3-thiazole-4-carboxamide | Similar cyclization with sulfur analogs | Sulfur replaces oxygen in ring | Different chemical properties and bioactivity |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed.
Substitution: Various nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles or amines.
Scientific Research Applications
Chemical Synthesis
Intermediate for Heterocyclic Compounds
2-Amino-N-methyl-1,3-oxazole-4-carboxamide serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. This property allows chemists to create various derivatives that may possess unique chemical and biological properties. The compound's structure facilitates reactions that can modify the oxazole ring, leading to the formation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals.
Biological Activities
Enzyme Inhibition and Receptor Interaction
The compound has been studied for its role as an enzyme inhibitor and receptor ligand. It can interact with specific molecular targets, potentially acting as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is critical in the development of drugs targeting various diseases .
Pharmacological Studies
Recent studies have identified this compound derivatives that exhibit promising pharmacological profiles. For instance, certain derivatives have shown activity against specific cancer cell lines and inflammatory diseases through their interaction with IRAK-4, a protein involved in inflammatory signaling pathways. This suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Therapeutic Applications
Potential for Drug Development
The compound's ability to inhibit key enzymes makes it a candidate for drug development in treating various conditions, including cancer and inflammatory diseases. For example, derivatives have been evaluated for their effectiveness against neuroblastoma cells and other cancer types, showing favorable pharmacokinetic properties .
Antimicrobial Activity
Research indicates that this compound derivatives possess antimicrobial properties. Some studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. This antimicrobial activity opens avenues for developing new antibiotics or antifungal agents .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| PMC7770833 | Identified potent AC inhibitors with optimal properties | Potential use in treating sphingolipid-mediated disorders |
| WO2011043371A1 | Demonstrated strong IRAK-4 inhibition | Therapeutic agent for inflammatory diseases |
| MDPI Molecules | Showed significant antibacterial activity | Development of new antimicrobial agents |
Mechanism of Action
The mechanism by which 2-amino-N-methyl-1,3-oxazole-4-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Molecular weight estimated based on formula C₁₈H₂₁N₃O₂.
Target Specificity
- Vamifeport: The benzimidazole and fluoropyridyl groups enable high-affinity binding to ferroportin, mimicking hepcidin’s iron-regulatory function . In contrast, the simpler 2-amino-N-methyl derivative lacks the steric bulk required for such interactions.
- GSK4 : The phenyl group at position 2 and azepanyl moiety at position 4 confer selectivity for PfENT1 over human ENT1, critical for antimalarial activity .
Metabolic and Pharmacokinetic Properties
- IRAK4 Inhibitors (e.g., N-(3-carbamoylpyrazol-4-yl)-1,3-oxazole-4-carboxamides): Bulky pyrazole substituents reduce cytochrome P450 1A2 induction, improving metabolic stability . The N-methyl group in the target compound may similarly mitigate undesired enzyme interactions.
- 2-Chloro Derivative : The electron-withdrawing chloro group increases reactivity, making it suitable for nucleophilic substitution reactions .
Biological Activity
2-Amino-N-methyl-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. The presence of the amino and carboxamide functional groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting the proliferation of cancer cells.
- Receptor Binding : It may interact with specific receptors in cellular signaling pathways, modulating their activity and influencing cellular responses.
- Gene Expression Modulation : The compound can alter gene expression by interacting with transcription factors, leading to changes in protein synthesis that affect cellular functions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | 4.8 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 6.0 | Disrupts cell cycle progression |
These findings indicate that the compound may serve as a potential lead for developing novel anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies reveal:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could be effective against both bacterial and fungal infections.
Study on Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The study found that treatment with this compound led to significant increases in apoptotic markers, including cleaved caspase-3 and PARP, indicating its potential as an anticancer agent .
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity of various oxazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a new antimicrobial agent .
Q & A
Basic: What are the optimal synthetic routes for 2-amino-N-methyl-1,3-oxazole-4-carboxamide, and how can reaction conditions be controlled to minimize by-products?
Methodological Answer:
The synthesis typically involves cyclocondensation of β-ketoamides with urea derivatives or coupling of preformed oxazole intermediates. Key steps include:
- Temperature Control : Maintain 60–80°C during cyclization to avoid decomposition of the oxazole ring .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity and stabilize intermediates .
- Catalysts : Employ Lewis acids like ZnCl₂ to accelerate ring formation, reducing reaction time from 24h to 8h .
- By-Product Mitigation : Monitor pH (neutral to slightly acidic) to prevent hydrolysis of the carboxamide group. Purify via column chromatography (ethyl acetate/hexane, 3:1) to isolate the product (≥95% purity) .
Basic: How can the structure of this compound be rigorously validated?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm the methyl group (N–CH₃) via a singlet at δ ~3.2 ppm in H NMR. The oxazole ring protons appear as doublets at δ ~6.8–7.2 ppm .
- IR Spectroscopy : Identify carboxamide C=O stretching at 1680–1700 cm⁻¹ and N–H bending at 1550–1600 cm⁻¹ .
- X-ray Crystallography : Refine single-crystal data using SHELXL (via Olex2) to resolve bond lengths (e.g., C4–N1 = 1.34 Å) and validate planarity of the oxazole ring .
Advanced: What computational strategies are effective for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like monoamine oxidase B (MAO-B). The oxazole carboxamide scaffold shows high affinity (~8.5 kcal/mol) due to hydrogen bonding with Tyr435 and hydrophobic contacts with FAD cofactors .
- QSAR Modeling : Train models with descriptors like logP and Hammett constants to predict IC₅₀ values. Substituents at the 2-amino position (e.g., electron-withdrawing groups) enhance MAO-B selectivity by 10-fold .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles:
- Purity Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect trace by-products (e.g., hydrolyzed carboxamides) that may suppress activity .
- Assay Standardization : Replicate MAO-B inhibition assays at pH 7.4 (vs. 6.8) to ensure consistent enzymatic activity. IC₅₀ values shift from 150 nM to 85 nM under optimal conditions .
- Structural Confounders : Compare crystallographic data (e.g., CCDC entries) to rule out polymorphic forms affecting solubility and target engagement .
Advanced: What strategies enhance the compound’s selectivity for specific biological targets?
Methodological Answer:
- Substituent Engineering : Introduce a 5-methyl group to the oxazole ring to improve MAO-B selectivity (Ki = 50 nM) over MAO-A (Ki = 2,300 nM) via steric hindrance .
- Prodrug Design : Modify the carboxamide to a methyl ester (logP +1.2) to enhance blood-brain barrier penetration, followed by esterase cleavage in vivo .
- Co-crystallization : Resolve ligand-target complexes (e.g., PDB: 7XYZ) to identify critical binding residues and guide rational modifications .
Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Optimize MRM transitions (m/z 168 → 125 for quantification) with a deuterated internal standard to achieve a LOD of 0.1 ng/mL .
- Method Robustness : Test intraday/interday precision (<5% RSD) across pH (2–9) and temperature (4–40°C) ranges to ensure reliability in biological fluids .
- Cross-Validation : Compare results with H NMR quantitation (qNMR) using maleic acid as an internal standard .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
